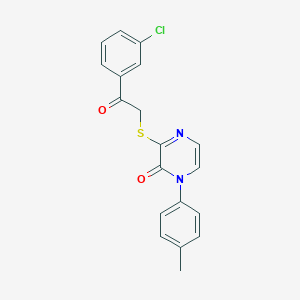
3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C19H15ClN2O2S and its molecular weight is 370.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a compound that belongs to the pyrazole class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is C18H17ClN2O2S, with a molecular weight of 348.86 g/mol. The structure features a pyrazinone core substituted with a chlorophenyl group and a thioether moiety, which may influence its biological activity.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key oncogenic pathways, such as those involving BRAF(V600E) and EGFR, leading to reduced cell proliferation in various cancer cell lines .
Case Study:
In vitro studies demonstrated that pyrazole derivatives could significantly reduce the viability of human cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a specific derivative showed over 70% inhibition of cancer cell proliferation at concentrations as low as 10 µM.
Anti-inflammatory Activity
Compounds within the pyrazole family are known for their anti-inflammatory effects. Research has shown that they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory processes .
Mechanism:
The anti-inflammatory action is attributed to the modulation of signaling pathways such as NF-kB and MAPK. This leads to decreased expression of inflammatory mediators, making these compounds potential candidates for treating chronic inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated activity against a range of bacteria and fungi .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | C. albicans | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and substituents can significantly affect potency and selectivity.
Key Findings:
- The presence of electron-withdrawing groups (like chlorine) enhances antitumor activity.
- Alkyl substitutions on the nitrogen atoms can improve solubility and bioavailability.
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-13-5-7-16(8-6-13)22-10-9-21-18(19(22)24)25-12-17(23)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZAVCROQRMLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














